[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
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Overview
Description
[1,3]Thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound that features a fused ring system consisting of a thiazole ring and a benzothiazole ring
Mechanism of Action
Target of Action
Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine is a new electron-withdrawing building block Compounds with similar structures have been known to interfere with diverse bacterial targets, including dna gyrase and topoisomerase iv .
Mode of Action
The compound’s interaction with its targets results in changes to the electronic structure and delocalization . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity, which increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .
Biochemical Pathways
The compound’s mode of action affects the conjugation pathway, facilitating intramolecular non-covalent interactions between strategically placed heteroatoms of neighboring monomer units . This enables a control over the degree of planarity through altering their number and strength, in turn allowing for tuning of the band gap .
Pharmacokinetics
The compound’s ability to undergo cross-coupling reactions suggests that it may have significant bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include enhanced mobility in p-type organic field-effect transistors . The compound also shows a stronger photo-response, more balanced hole/electron mobilities, weaker bimolecular recombination, and well donor/acceptor miscibility .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of less harmful reagents like scandium (III)triflate instead of the usually used Lewis acids, e.g., boron trifluoride or tetrafluoroboric acid, enables a convenient and environmentally more compliant access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine are largely determined by its molecular structure and reactivity . The electronic structure and delocalization in Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine were studied using X-ray diffraction analysis and ab initio calculations . These studies have shown that the compound has a significant electron affinity, which determines its electron deficiency .
Molecular Mechanism
Its electron deficiency suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with appropriate reagents. One common method includes the reaction of 2-aminobenzothiazole with trifluoroacetylacetone in the presence of acetic acid, resulting in the formation of the desired compound . The reaction is usually carried out at room temperature and provides high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-e][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiazolo[5,4-e][1,3]benzothiazoles.
Scientific Research Applications
[1,3]Thiazolo[5,4-e][1,3]benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with a single thiazole ring fused to a benzene ring.
2-Aminobenzothiazole: A precursor in the synthesis of [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine.
Thiazolo[3,2-a]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Uniqueness
This compound is unique due to its specific ring fusion pattern and the presence of both nitrogen and sulfur heteroatoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDFGBUSMQNQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1N=C(S3)N)N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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